molecular formula C12H11N3O B3360157 1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)- CAS No. 88482-11-5

1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)-

Cat. No.: B3360157
CAS No.: 88482-11-5
M. Wt: 213.23 g/mol
InChI Key: NJGCVMDYWDKEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)- is an organic compound with a complex structure that includes a benzimidazole ring fused with an acetonitrile group and a propionyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)- can be synthesized through the reaction of 1,2-phenylenediamine with cyanoacetic acid or its esters under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as zinc oxide or other metal catalysts . The reaction can be carried out in solvents like ethanol or methanol, or even under solvent-free conditions to yield the desired product.

Industrial Production Methods: In industrial settings, the production of 1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)- often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring .

Scientific Research Applications

1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)- is unique due to the presence of the propionyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(1-propanoylbenzimidazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-2-12(16)15-10-6-4-3-5-9(10)14-11(15)7-8-13/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGCVMDYWDKEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2N=C1CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70525235
Record name (1-Propanoyl-1H-benzimidazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88482-11-5
Record name 1-(1-Oxopropyl)-1H-benzimidazole-2-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88482-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Propanoyl-1H-benzimidazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)-
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)-
Reactant of Route 3
Reactant of Route 3
1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)-
Reactant of Route 4
Reactant of Route 4
1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)-
Reactant of Route 5
Reactant of Route 5
1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)-
Reactant of Route 6
Reactant of Route 6
1H-Benzimidazole-2-acetonitrile, 1-(1-oxopropyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.